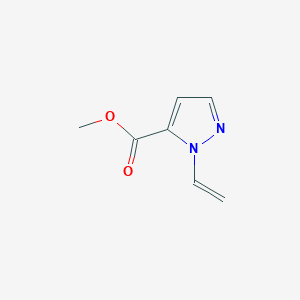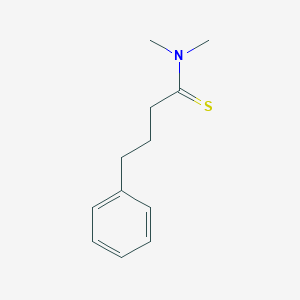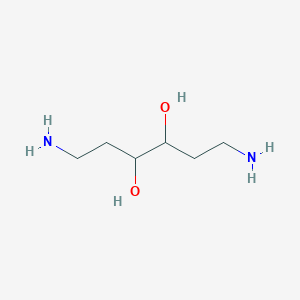
1,6-Diamino-3,4-dihydroxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diamino-3,4-dihydroxyhexane, commonly known as DADH, is an important organic compound used in various scientific research applications. It is a diamino alcohol with the chemical formula C6H16N2O2 and molecular weight of 148.21 g/mol. DADH is used as a building block in the synthesis of biologically active molecules and has been studied extensively for its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of DADH is not well understood, but it is believed to act as a nucleophile in various chemical reactions. DADH has been shown to react with various electrophiles such as alkyl halides, acyl halides, and isocyanates to form covalent bonds.
Biochemical and Physiological Effects:
DADH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DADH in lab experiments is its versatility as a building block in the synthesis of biologically active molecules. DADH is also relatively easy to synthesize and is commercially available. However, one limitation of using DADH is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the use of DADH in scientific research. One potential application is in the synthesis of novel antitumor agents and enzyme inhibitors. DADH could also be used as a substrate for the discovery of new enzymes and as a model compound for studying the mechanisms of enzymatic reactions. Finally, DADH could be used as a monomer in the synthesis of new polymers with unique properties and applications.
Méthodes De Synthèse
DADH can be synthesized through a multi-step process starting from the commercially available 1,6-hexanediol. The first step involves the conversion of 1,6-hexanediol to 1,6-dichlorohexane using thionyl chloride. The resulting dichloride is then treated with ammonia to yield 1,6-diaminohexane. Finally, the diamine is oxidized with sodium periodate to produce DADH.
Applications De Recherche Scientifique
DADH has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DADH has been used as a building block in the synthesis of biologically active molecules such as antitumor agents, antimicrobial agents, and enzyme inhibitors. In biochemistry, DADH has been used as a substrate for various enzymes and as a model compound for studying the mechanisms of enzymatic reactions. In materials science, DADH has been used as a monomer in the synthesis of polyamides and other polymers.
Propriétés
Numéro CAS |
125078-78-6 |
|---|---|
Nom du produit |
1,6-Diamino-3,4-dihydroxyhexane |
Formule moléculaire |
C6H16N2O2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
1,6-diaminohexane-3,4-diol |
InChI |
InChI=1S/C6H16N2O2/c7-3-1-5(9)6(10)2-4-8/h5-6,9-10H,1-4,7-8H2 |
Clé InChI |
XJAYIRLVNXHVIB-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(CCN)O)O |
SMILES canonique |
C(CN)C(C(CCN)O)O |
Synonymes |
1,6-DHXH 1,6-diamino-3,4-dihydroxyhexane 3,4-dihydroxy-1,6-hexanediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



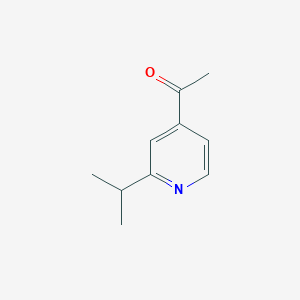
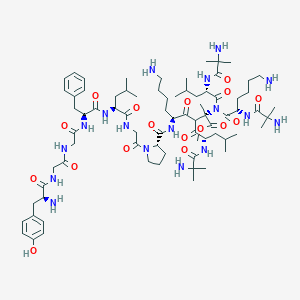
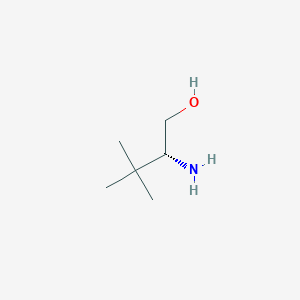


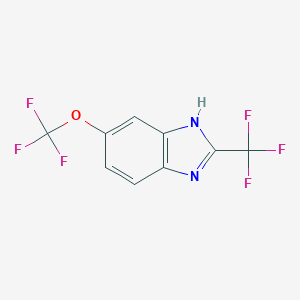

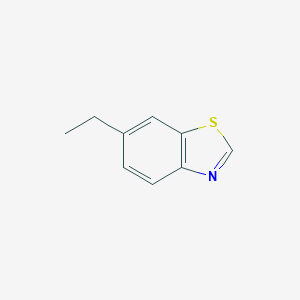
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
